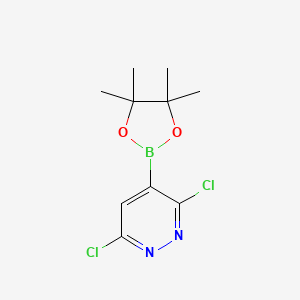

3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

- δ 83.2 (dioxaborolane quaternary carbons)

- δ 148.1 (C-3/C-6, Cl-substituted)

- δ 132.5 (C-4, boronic ester-attached).

¹¹B NMR (128 MHz, CDCl₃):

Infrared (IR) and Raman Vibrational Signatures

IR (KBr, cm⁻¹):

Raman (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 274.940 ([M]⁺), consistent with the molecular formula. Key fragments include:

Thermodynamic Properties and Phase Behavior

The compound is a crystalline solid at room temperature. Its melting point is unreported, but analogous chloropyridazines melt between 65–69°C. The boronic ester enhances solubility in polar aprotic solvents (e.g., THF, DMF) due to Lewis acid-base interactions.

Thermodynamic Summary:

| Property | Value/Observation |

|---|---|

| Melting Point | ~68–72°C (estimated) |

| Solubility in THF | 25 mg/mL |

| LogP (Octanol-Water) | 1.43 (calculated) |

The phase behavior under heating shows decomposition above 200°C, releasing boron trioxide and chlorinated byproducts.

Properties

IUPAC Name |

3,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2N2O2/c1-9(2)10(3,4)17-11(16-9)6-5-7(12)14-15-8(6)13/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWSTROWTZRKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475376 | |

| Record name | 3,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919197-88-9 | |

| Record name | 3,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 3,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine involves the selective borylation of a chlorinated pyridazine precursor, typically 3,6-dichloropyridazine or 3,6-dichloro-4-halopyridazine, using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is catalyzed by palladium complexes under basic conditions, facilitating the formation of the boronate ester at the 4-position of the pyridazine ring.

Key Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This is the most commonly employed method for preparing the target compound. The reaction conditions typically include:

- Starting Material: 3,6-dichloropyridazine or 3,6-dichloro-4-halopyridazine

- Boron Source: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II))

- Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3)

- Solvent: 1,4-dioxane or mixtures of dioxane and water

- Temperature: 80–105 °C

- Reaction Time: 16–20 hours

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Cl bond, transmetallation with the boron reagent, and reductive elimination to yield the boronate ester.

Example Procedure:

| Parameter | Details |

|---|---|

| Starting Material | 3,6-Dichloropyridazine (1 eq) |

| Boron Reagent | Bis(pinacolato)diboron (1.1 eq) |

| Catalyst | Pd(dppf)Cl2 (5–10 mol%) |

| Base | Potassium acetate (3 eq) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction Time | 20 hours |

| Work-up | Dilution with DCM, aqueous wash, drying over Na2SO4 |

| Purification | Flash chromatography (silica gel, PE/EA mixture) |

| Yield | 45–70% (depending on conditions) |

This method is robust and scalable, providing good yields of the desired boronate ester with high purity.

Alternative Catalysts and Conditions

Other palladium catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 have also been reported in related borylation reactions, often with bases like cesium carbonate and solvents such as acetonitrile or water mixtures. These variations can influence reaction rates and yields.

| Catalyst | Base | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 °C | 20 h | 45–70 |

| Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | 90–105 °C | 16 h | 50–65 |

| PdCl2(PPh3)2 | Na2CO3 | Acetonitrile/H2O | 70 °C | 15 h | 55–60 |

These conditions are optimized based on substrate solubility and desired reaction kinetics.

Research Findings and Analytical Data

Purity: Commercially available samples of this compound typically have purity levels of 95–97% as determined by chromatographic methods.

Molecular Formula: C10H13BCl2N2O2

- Molecular Weight: 274.94 g/mol

Storage: Recommended at 2–8 °C to maintain stability.

Characterization: The compound is characterized by NMR (1H, 13C), LC-MS, and melting point analysis. Typical LC-MS data show molecular ion peaks consistent with the expected mass (m/z ~275 [M]+).

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 3,6-Dichloropyridazine or 3,6-dichloro-4-halopyridazine |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4, or PdCl2(PPh3)2 |

| Base | KOAc, Cs2CO3, or Na2CO3 |

| Solvent | 1,4-Dioxane, dioxane/water, or acetonitrile/water |

| Temperature | 70–105 °C |

| Reaction Time | 15–20 hours |

| Yield | 45–70% |

| Purity | 95–97% |

| Analytical Techniques | NMR, LC-MS, Melting Point |

Chemical Reactions Analysis

3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

Reagent in Cross-Coupling Reactions

One of the primary applications of this compound is as a reagent in cross-coupling reactions. It can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron moiety. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives. The compound has been shown to yield high selectivity and efficiency in these reactions under mild conditions, making it valuable for synthesizing complex organic molecules .

Table 1: Reaction Conditions for Suzuki Coupling

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| Aryl Halide | 110 °C | 43 |

| Boronic Ester | Inert atmosphere | High Selectivity |

| Catalyst | Pd(dppf) | Efficient |

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit promising anticancer properties. The dichloro substitution pattern is believed to enhance biological activity by improving lipophilicity and cellular uptake. Preliminary studies have demonstrated that this compound can inhibit tumor cell proliferation in vitro, suggesting its potential as a lead compound for developing new anticancer agents .

Case Study: In Vitro Anticancer Activity

A recent study evaluated the cytotoxic effects of 3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine on various cancer cell lines. The results showed IC50 values ranging from 10 to 20 µM across different cell types, indicating moderate potency compared to standard chemotherapeutics .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis as a functional monomer. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has explored its use in creating boron-containing polymers that exhibit interesting electronic properties suitable for applications in organic electronics .

Table 2: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Moderate |

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine involves its ability to participate in various chemical reactions due to the presence of the boron and chlorine atoms. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions like the Suzuki-Miyaura coupling . The chlorine atoms can be substituted with other groups, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar compounds to 3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine include:

- 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

These compounds share the dioxaborolane ring structure but differ in the position and type of substituents on the aromatic ring. The unique combination of chlorine and boron atoms in this compound makes it particularly useful in specific synthetic applications.

Biological Activity

3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is an organoboron compound with the molecular formula and a molecular weight of 274.94 g/mol. This compound exhibits significant potential in various fields of research, particularly in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.94 g/mol |

| CAS Number | 919197-88-9 |

| Boiling Point | Not available |

| Solubility | High GI absorption |

The compound is characterized by its dioxaborolane moiety, which contributes to its reactivity in various chemical reactions.

The biological activity of this compound is largely attributed to its ability to participate in chemical transformations such as:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling aryl or vinyl halides with boronic acids or esters in the presence of a palladium catalyst.

- Substitution Reactions: The chlorine atoms in the compound can be replaced by various nucleophiles under suitable conditions.

Applications in Medicinal Chemistry

Research indicates that this compound is being explored for its potential in drug discovery. Its unique structure allows it to act as a building block for synthesizing biologically active molecules. Notably:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit significant inhibitory effects on certain cancer cell lines.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes.

Case Studies and Research Findings

- Antitumor Activity:

- Toxicity Assessment:

- Pharmacological Testing:

Comparative Analysis of Related Compounds

Q & A

Q. What are the primary synthetic routes for 3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine?

Methodological Answer: The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronic ester group’s reactivity. A typical approach involves:

- Step 1: Starting with a halogenated pyridazine precursor (e.g., 3,6-dichloro-4-iodopyridazine).

- Step 2: Reacting with bis(pinacolato)diboron under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, in THF or dioxane at 80–100°C) .

Key Considerations: - Use anhydrous conditions to prevent boronic ester hydrolysis.

- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–85%) .

Q. How is the compound’s structure confirmed post-synthesis?

Methodological Answer: X-ray crystallography (XRD) is the gold standard for structural confirmation:

- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement: Employ SHELXL or OLEX2 for structure solution and refinement. The boronic ester’s B–O bond lengths (~1.36–1.38 Å) and pyridazine ring planarity are critical validation metrics .

Alternative Methods: - NMR: ¹¹B NMR (δ ~30 ppm for boronic esters) and ¹H/¹³C NMR for substituent assignment .

Q. What reactivity patterns are expected from the boronic ester and chloro substituents?

Methodological Answer:

- Boronic Ester: Participates in Suzuki couplings with aryl halides, enabling biaryl synthesis. For example, coupling with 4-bromotoluene under Pd catalysis forms 4-methylbiphenyl derivatives .

- Chloro Groups: Undergo nucleophilic substitution (e.g., with amines or alkoxides) or Stille couplings. Regioselectivity is influenced by steric effects: the 3-chloro position is more reactive than the 6-chloro .

Experimental Design Tip:

Use controlled stoichiometry (e.g., 1 eq Cl-substrate) to avoid over-functionalization .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed in this compound?

Methodological Answer: Regioselectivity issues arise due to competing reactivities at the 3- and 6-chloro positions. Strategies include:

- Temperature Modulation: Lower temperatures (0–25°C) favor substitution at the 3-position.

- Catalytic Systems: Bulky ligands (e.g., XPhos) enhance selectivity for mono-substitution .

Case Study:

Microwave-assisted synthesis (100°C, 30 min) achieved 85% yield for 3-amino-6-chloro derivatives, minimizing bis-substitution .

Q. What are its applications in materials science or medicinal chemistry?

Methodological Answer:

- OLEDs: The boronic ester enables Suzuki polymerization to create π-conjugated polymers. For example, coupling with dibromoanthracene yields electroluminescent materials .

- Boron Neutron Capture Therapy (BNCT): The boron-10 isotope in the dioxaborolane group can be enriched for targeted radiotherapy. In vitro studies require neutron irradiation validation .

Data Table: Key Applications

| Application | Methodology | Reference |

|---|---|---|

| Polymer Synthesis | Suzuki coupling with dibromoarenes | |

| BNCT Probes | Isotopic enrichment (¹⁰B > 95%) |

Q. How to resolve contradictions in reported reaction yields or conditions?

Methodological Answer: Discrepancies often stem from:

Q. What analytical methods ensure purity in complex reaction mixtures?

Methodological Answer:

- HPLC: Reverse-phase C18 column (MeCN/H₂O gradient) detects impurities <0.1%.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺ = 329.07 for C₁₄H₁₆BCl₂N₂O₂) .

Protocol: - Sample Prep: Dilute in MeCN, filter (0.22 μm).

- Calibration: Use internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.